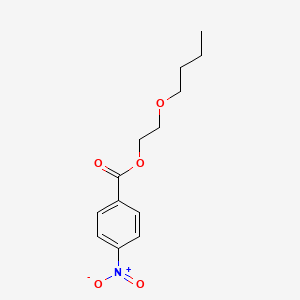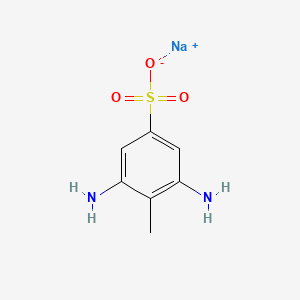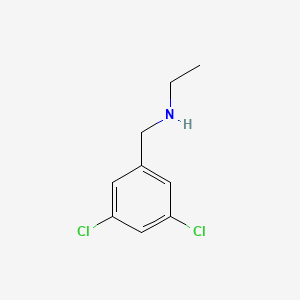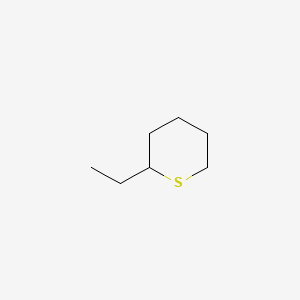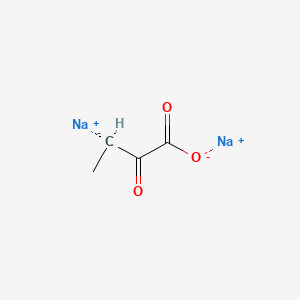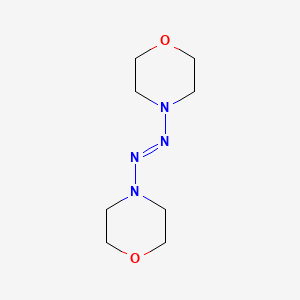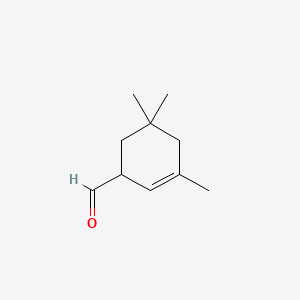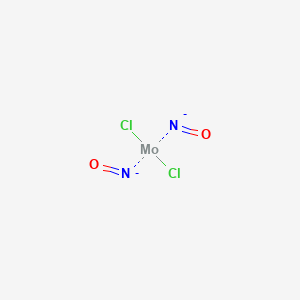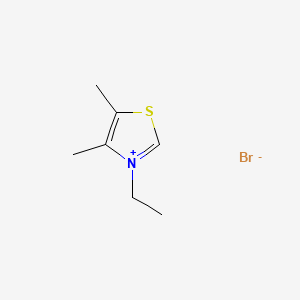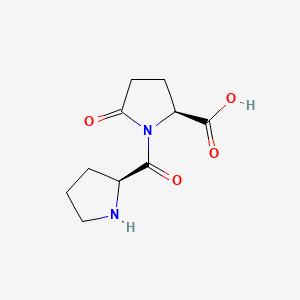
5-Oxo-1-L-prolyl-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
Synthetic Routes and Reaction Conditions: 5-Oxo-1-L-prolyl-L-proline can be synthesized through chemical methods, including ammonolysis and deprotection reactions . These methods involve the use of specific reagents and conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial or plant fermentation . This biotechnological approach leverages the metabolic pathways of microorganisms or plants to produce the compound efficiently.
化学反应分析
Types of Reactions: 5-Oxo-1-L-prolyl-L-proline undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.
Major Products Formed: The major products formed from these reactions include derivatives of this compound with modified functional groups
科学研究应用
5-Oxo-1-L-prolyl-L-proline has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a building block for synthesizing complex molecules and studying reaction mechanisms .
Biology: In biology, it is involved in the synthesis and metabolism of glutathione, a crucial antioxidant in cells . It also plays a role in the gamma-glutamyl cycle, which is essential for cellular detoxification .
Medicine: In medicine, this compound has been studied for its potential therapeutic effects, including its role in protecting cells from the cytotoxic effects of chemotherapy and radiation .
Industry: In the industrial sector, it is used in the production of pharmaceuticals and other chemical products .
作用机制
The mechanism of action of 5-oxo-1-L-prolyl-L-proline involves its role in the gamma-glutamyl cycle . It is metabolized by the enzyme 5-oxo-L-prolinase to form L-glutamate, coupled with the hydrolysis of ATP to ADP and inorganic phosphate . This process is crucial for maintaining cellular redox balance and detoxification.
相似化合物的比较
- L-Pyroglutamic acid
- DL-Pyroglutamic acid
- 2-Pyrrolidone-5-carboxylic acid
- DL-5-Oxoproline
Uniqueness: 5-Oxo-1-L-prolyl-L-proline is unique due to its specific L-configuration and its role in the gamma-glutamyl cycle . Unlike other similar compounds, it has distinct biological functions and potential therapeutic applications .
属性
CAS 编号 |
74976-69-5 |
|---|---|
分子式 |
C10H14N2O4 |
分子量 |
226.23 g/mol |
IUPAC 名称 |
(2S)-5-oxo-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H14N2O4/c13-8-4-3-7(10(15)16)12(8)9(14)6-2-1-5-11-6/h6-7,11H,1-5H2,(H,15,16)/t6-,7-/m0/s1 |
InChI 键 |
RSZZIJPHQIDLTR-BQBZGAKWSA-N |
手性 SMILES |
C1C[C@H](NC1)C(=O)N2[C@@H](CCC2=O)C(=O)O |
规范 SMILES |
C1CC(NC1)C(=O)N2C(CCC2=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



